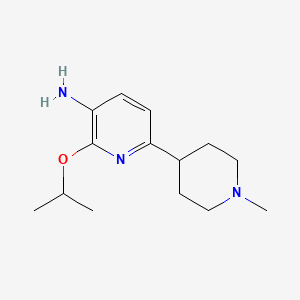![molecular formula C11H19F3N2O2Si2 B8747944 Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7057-43-4](/img/structure/B8747944.png)
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C11H19F3N2O2Si2 and a molar mass of 324.45 g/mol It is characterized by the presence of trifluoromethyl and trimethylsilyloxy groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- typically involves the reaction of 5-trifluoromethyluracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
5-Trifluoromethyluracil+2(Trimethylsilyl chloride)→Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The trimethylsilyloxy groups are susceptible to hydrolysis, leading to the formation of 5-trifluoromethyluracil.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyloxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyloxy groups.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: 5-Trifluoromethyluracil is a common product.
Aplicaciones Científicas De Investigación
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyloxy groups can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2,4-bis(trimethylsilyloxy)pyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2,4-Bis(trimethylsilyloxy)thymine: Another pyrimidine derivative with trimethylsilyloxy groups.
Uniqueness
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
7057-43-4 |
|---|---|
Fórmula molecular |
C11H19F3N2O2Si2 |
Peso molecular |
324.45 g/mol |
Nombre IUPAC |
trimethyl-[5-(trifluoromethyl)-2-trimethylsilyloxypyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C11H19F3N2O2Si2/c1-19(2,3)17-9-8(11(12,13)14)7-15-10(16-9)18-20(4,5)6/h7H,1-6H3 |
Clave InChI |
XHBKWMUWFRURGS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC(=NC=C1C(F)(F)F)O[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)






![9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B8747909.png)





